4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone
Description
Properties
IUPAC Name |
(4-bromophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c1-21-10-12-22(13-11-21)14-16-4-2-3-5-18(16)19(23)15-6-8-17(20)9-7-15/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWNYNGALKAJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643871 | |
| Record name | (4-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-03-4 | |
| Record name | (4-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Benzophenone
- Benzophenone
- Bromine or N-bromosuccinimide (NBS)
- Solvent: Acetic acid or carbon tetrachloride
- Dissolve benzophenone in an appropriate solvent.
- Add bromine or N-bromosuccinimide gradually while maintaining the reaction temperature.
- Stir the mixture for a specified duration until complete bromination is observed.
- Quench the reaction and isolate the product through filtration or extraction.
The yield typically ranges from 70% to 90%, depending on the reaction conditions and purification methods employed.
Summary of Reaction Steps
The overall synthetic route can be summarized as follows:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Bromination | Benzophenone + Bromine/NBS | 70-90 |
| 2 | Nucleophilic Substitution | 4-Bromo-2-benzophenone + 4-Methylpiperazine | 60-85 |
Following synthesis, purification is crucial for obtaining high-purity compounds:
Recrystallization: Commonly used to purify solid products, involving dissolution in a hot solvent followed by slow cooling.
Column Chromatography: Effective for separating compounds based on polarity; silica gel is typically used as the stationary phase.
HPLC (High Performance Liquid Chromatography): Utilized for analyzing purity levels; often necessary before biological testing.
Research Findings and Considerations
Recent studies emphasize optimizing reaction conditions to improve yields and minimize by-products:
Temperature Control: Maintaining optimal temperatures during reactions can significantly affect product yield and purity.
Solvent Selection: The choice of solvent influences solubility and reaction kinetics; non-polar solvents may help reduce side reactions.
Catalyst Efficiency: The use of effective catalysts can enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-2-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzophenones with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.
Scientific Research Applications
4’-Bromo-2-(4-methylpiperazinomethyl) benzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4’-Bromo-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key Observations :
- The 4'-bromo isomer (target compound) shows enhanced stability in cross-coupling reactions compared to the 3'-bromo analogue, likely due to reduced steric hindrance .
- Bromine at the 4' position optimizes electronic effects for radical-based reactions, as seen in photo-initiator applications of benzophenone derivatives .
Analogues with Different Substituent Groups
Substituents such as halogens, heterocycles, and alkyl chains alter reactivity and applications:
Key Observations :
- Methylpiperazinomethyl groups improve solubility in polar solvents compared to methoxy or alkyl substituents, facilitating use in aqueous reaction systems .
- Fluorine substitution (e.g., in 4'-bromo-3'-fluoro derivatives) increases metabolic stability and binding affinity in medicinal chemistry .
Electronic and Reactivity Comparisons
Theoretical studies on substituted benzophenones highlight the impact of substituents:
- Electron-withdrawing groups (e.g., Br, F): Lower the HOMO-LUMO gap, enhancing photoreactivity. For example, 4-fluoro-4-hydroxybenzophenone exhibits a 0.5 eV reduction in energy gap compared to unsubstituted benzophenone, improving UV absorption .
- Methylpiperazine groups : Introduce basicity (pKa ~8.6) and steric bulk, enabling pH-dependent solubility and selective binding to biological targets .
Biological Activity
4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone is a compound characterized by its unique molecular structure, which includes a bromine atom and a piperazine moiety. Its molecular formula is with a molecular weight of approximately 373.29 g/mol. This compound is gaining attention for its potential biological activities and applications in pharmaceuticals and cosmetics.
Potential Applications
The biological activity of this compound is primarily attributed to the functional groups present in its structure. The benzophenone core is known for exhibiting various biological activities, including:
- Antibacterial Properties : Benzophenone derivatives have been reported to possess antibacterial effects, making them potential candidates for developing antimicrobial agents.
- Antifungal Activity : Similar compounds have shown efficacy against fungal pathogens, suggesting that this compound may also have antifungal properties.
- Anti-inflammatory Effects : The presence of the piperazine group often correlates with anti-inflammatory activity, which could be beneficial in therapeutic applications.
Structural Comparison with Analogous Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4'-Chloro-2-(4-methylpiperazinomethyl) benzophenone | Chlorine substituent; potential antibacterial properties | |
| 4'-Cyano-2-(4-methylpiperazinomethyl) benzophenone | Cyano group; used in pharmaceutical research | |
| Benzophenone-3 (2-hydroxy-4-methoxybenzophenone) | Widely used as a UV filter; established safety profile |
The unique bromine substitution and piperazine functionality may confer distinct biological activities compared to its analogs.
Mechanistic Studies and Research Findings
Despite limited published research specifically on this compound, various studies on related compounds provide insights into its potential mechanisms of action. For instance, benzophenone derivatives have been studied for their interaction with biological systems, focusing on their binding affinity to receptors or enzymes. This information is crucial for understanding safety profiles and efficacy in applications such as drug delivery or cosmetic formulations.
Case Studies
- Anticancer Properties : Research on benzophenone derivatives has indicated potential anticancer activities. For example, studies have shown that certain heterocycles can inhibit tubulin polymerization, which is essential for cancer cell division. While specific studies on this compound are lacking, the structural similarities suggest it could exhibit similar properties .
- Cosmetic Applications : The compound's ability to act as a UV filter makes it suitable for use in cosmetic formulations. Benzophenones are commonly utilized in sunscreens due to their effectiveness in absorbing UV radiation and protecting skin from damage.
Q & A
Q. Purity Optimization :
- Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to separate byproducts.
- Recrystallization from ethanol or acetonitrile improves crystalline purity.
- Monitor reaction progress with TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
Basic: What spectroscopic techniques are essential for characterizing 4'-Bromo-2-(4-methylpiperazinomethyl)benzophenone?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 7.2–8.0 ppm), piperazine methyl groups (δ 2.3–2.5 ppm), and methylene bridges (δ 3.5–4.0 ppm).
- ¹³C NMR : Confirms carbonyl (δ ~195 ppm) and quaternary carbons.
- 2D Experiments (COSY, HSQC) : Resolve overlapping signals from the piperazine ring and brominated aromatic system .
- FTIR : Detects C=O stretch (~1660 cm⁻¹) and N-H stretches (~3300 cm⁻¹) from the piperazine moiety .
- HRMS : Validates molecular weight (calculated for C₁₉H₂₀BrN₂O: ~395.07 g/mol) with <2 ppm error .
Advanced: How can researchers resolve contradictory NOE (Nuclear Overhauser Effect) data during structural elucidation?
Answer:
Contradictions in NOE data often arise from conformational flexibility in the piperazine ring or steric hindrance. Mitigation strategies:
ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Captures transient interactions in flexible systems, clarifying spatial proximity between the bromophenyl group and piperazine methyl .
Variable Temperature NMR : Conduct experiments at low temperatures (e.g., 243 K) to reduce ring puckering dynamics and stabilize conformers .
DFT Calculations : Compare experimental NOEs with computational models of likely conformers to identify dominant structures .
Advanced: What strategies improve the yield of the piperazinomethyl coupling reaction?
Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the piperazine nitrogen .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate interfacial reactions in biphasic systems .
- Stoichiometry Control : A 1.2:1 molar ratio of 4-methylpiperazine to brominated intermediate minimizes side reactions.
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours at 80°C, improving yield by 15–20% .
Advanced: How can metabolic stability of this compound be analyzed for pharmacokinetic studies?
Answer:
- In Vitro Microsomal Assays : Incubate with rat/human liver microsomes (1 mg/mL protein) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- Structural Modifications :
- Replace labile piperazine hydrogens with deuterium to slow CYP450-mediated oxidation.
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzophenone to reduce metabolic clearance .
- Plasma Protein Binding : Use equilibrium dialysis to assess binding affinity, which impacts bioavailability .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Kinase Inhibitor Development : The bromine atom and piperazine moiety serve as hydrogen-bond acceptors in ATP-binding pockets (e.g., EGFR or BRAF kinases) .
- CNS Drug Candidates : The lipophilic benzophenone core enhances blood-brain barrier penetration, making it useful in neuropharmacology .
- Proteolysis-Targeting Chimeras (PROTACs) : The compound’s bifunctional structure links E3 ligase recruiters and target proteins for degradation .
Advanced: How to troubleshoot low solubility in aqueous buffers during biological assays?
Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to solubilize the compound without cytotoxicity .
- pH Adjustment : Protonate the piperazine nitrogen (pKa ~7.5) by preparing buffers at pH 6.0–6.5 to enhance water solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release in cell culture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
